N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide
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Description
“N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using different methods and is used as a chemical intermediate for the synthesis of several crop-protection products .Scientific Research Applications
Agrochemical Applications
This compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives, including the compound , are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary field, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Inhibition of Bacterial Growth
The compound has been found to be a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme is essential to bacterial cell viability and virulence . The compound attenuates secondary metabolism and thwarts bacterial growth .
Antibacterial Activity Against MRSA
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This is particularly significant given the increasing prevalence of antibiotic-resistant bacteria.
Potential Resistance to Efflux Mechanisms
Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . The compound may have potential resistance to these efflux mechanisms, making it a promising candidate for further research in combating bacterial resistance .
properties
IUPAC Name |
N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3IN2O/c21-17-10-14(20(22,23)24)11-26-18(17)9-12-1-7-16(8-2-12)27-19(28)13-3-5-15(25)6-4-13/h1-8,10-11H,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZKODTXNXAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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